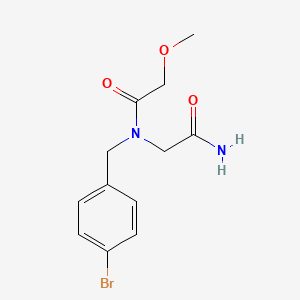

n-(2-Amino-2-oxoethyl)-N-(4-bromobenzyl)-2-methoxyacetamide

Description

This compound is a substituted acetamide featuring a 2-amino-2-oxoethyl group, a 4-bromobenzyl substituent, and a methoxyacetamide backbone. The 2-amino-2-oxoethyl moiety may contribute to hydrogen bonding or interactions with enzymatic targets, as seen in related compounds .

Properties

Molecular Formula |

C12H15BrN2O3 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl-(2-methoxyacetyl)amino]acetamide |

InChI |

InChI=1S/C12H15BrN2O3/c1-18-8-12(17)15(7-11(14)16)6-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H2,14,16) |

InChI Key |

HAFKKJULARXQTC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)N(CC1=CC=C(C=C1)Br)CC(=O)N |

Origin of Product |

United States |

Biological Activity

N-(2-Amino-2-oxoethyl)-N-(4-bromobenzyl)-2-methoxyacetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with chloroacetic acid derivatives under specific conditions. The resulting compound is characterized by techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity.

Table 1: Synthesis Conditions

| Reagent | Amount | Condition | Yield (%) |

|---|---|---|---|

| 4-Bromobenzylamine | 1 mmol | Reflux in DMF | 86 |

| Chloroacetic acid | 1 mmol | Reflux for 6 hours | |

| Dimethylformamide (DMF) | 6 mL | Heated to 426 K |

Antiproliferative Properties

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, demonstrating IC50 values in the low micromolar range.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to modulate several key signaling pathways. Research indicates that it may enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Study 1: Antioxidative Effects

In a study evaluating antioxidative properties, this compound was found to exhibit significant scavenging activity against free radicals. This property is crucial as oxidative stress is a known contributor to cancer progression.

Study 2: β-cell Protection

Another investigation into the compound's effects on pancreatic β-cells revealed its potential protective role against endoplasmic reticulum (ER) stress-induced apoptosis. The compound showed an EC50 value of 0.1 μM in protecting these cells, indicating a promising avenue for diabetes treatment.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and possibly in metabolic disorders. Further research is warranted to explore its full pharmacological profile, optimize its structure for enhanced efficacy, and conduct in vivo studies to assess its therapeutic potential fully.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

Physicochemical Properties

Notes:

- The bromobenzyl group increases LogP compared to non-halogenated analogs .

- Methoxy and amino-oxoethyl groups may improve solubility via polar interactions .

Bioactivity and Target Engagement

- MT1-MMP Inhibition: The C6 hit analog (N-(2-amino-2-oxoethyl)-2-(iodobenzyl)acetamide) demonstrates that the amino-oxoethyl group is critical for binding to MT1-MMP’s catalytic domain .

- PCSK9–LDLR Interaction: Analogs with piperazine and imidazolidinone cores (e.g., ) show stronger inhibition than simpler acetamides, suggesting the target compound may require structural optimization for similar efficacy .

- Antimicrobial Activity : The 4-bromophenyl analog () exhibits moderate activity against S. aureus, implying the bromine atom enhances membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.